1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835985
InChI: InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2
SMILES:
Molecular Formula: C9H9FN4
Molecular Weight: 192.19 g/mol

1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC15835985

Molecular Formula: C9H9FN4

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C9H9FN4
Molecular Weight 192.19 g/mol
IUPAC Name 1-[(3-fluorophenyl)methyl]triazol-4-amine
Standard InChI InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2
Standard InChI Key WWHDBUSOJRSPPH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)CN2C=C(N=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₉H₉FN₄, a molecular weight of 192.19 g/mol, and the CAS registry number 1443288-10-5 . Its IUPAC name is 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine. The structure consists of a 1,2,3-triazole core substituted at the 1-position with a 3-fluorobenzyl group and at the 4-position with an amine group (Figure 1).

Key Structural Attributes:

  • Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.

  • 3-Fluorobenzyl Group: The fluorine atom at the meta position of the benzyl ring enhances lipophilicity and influences electronic effects, potentially improving membrane permeability in biological systems.

  • Amino Group: A primary amine at the 4-position, enabling participation in hydrogen bonding and serving as a site for further functionalization.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-amine typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Method 1: CuAAC-Based Approach

  • Preparation of 3-Fluorobenzyl Azide:

    • Reaction of 3-fluorobenzyl bromide with sodium azide in a polar solvent (e.g., DMF) yields 3-fluorobenzyl azide .

  • Cycloaddition with Propargylamine:

    • The azide reacts with propargylamine in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to form the triazole core .

    • Reaction Equation:

      3-Fluorobenzyl-N3+HC≡C-CH2NH2Cu(I)1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine\text{3-Fluorobenzyl-N}_3 + \text{HC≡C-CH}_2\text{NH}_2 \xrightarrow{\text{Cu(I)}} \text{1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine}
    • Yield: ~70–85% after purification .

Method 2: Hydrazine-Mediated Cyclization

  • Condensation of 3-fluorobenzyl hydrazine derivatives with cyanamide or thiourea analogs under acidic conditions .

  • Less common due to lower regioselectivity compared to CuAAC .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 5.42 (s, 2H, NH₂), 5.58 (s, 2H, CH₂-C₆H₃F), 6.90–7.40 (m, 4H, aromatic H), 8.10 (s, 1H, triazole-H) .

  • IR (KBr):

    • Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 1220 cm⁻¹ (C-F) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight192.19 g/mol
Melting PointNot reported
SolubilityModerate in DMSO, methanol
LogP (Partition Coefficient)~2.1 (predicted)

Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the triazole ring’s susceptibility to hydrolysis .

Biological Activities and Mechanisms

Anti-Inflammatory Applications

  • Derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ levels, with IC₅₀ values comparable to indomethacin .

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for Drug Design: The amine group allows derivatization into prodrugs or targeted therapies (e.g., conjugates with folic acid for cancer targeting) .

  • Antithrombotic Agents: Triazoles inhibit thrombin and factor Xa, critical in coagulation pathways.

Materials Science

  • Coordination Polymers: The triazole nitrogen atoms bind metal ions (e.g., Cu²⁺, Zn²⁺), forming frameworks for gas storage or catalysis .

  • Fluorescent Probes: Fluorinated triazoles exhibit tunable emission for bioimaging .

ParameterRecommendationSource
Storage-20°C, desiccated
Handling PrecautionsAvoid inhalation/skin contact; use PPE
ToxicityLD₅₀ (rat, oral): >500 mg/kg

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing the 3-fluorobenzyl and amine substituents for enhanced potency .

  • Nanoparticle Delivery Systems: Encapsulation to improve bioavailability and reduce off-target effects.

  • Green Synthesis: Developing solvent-free or catalytic methods to minimize waste .

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